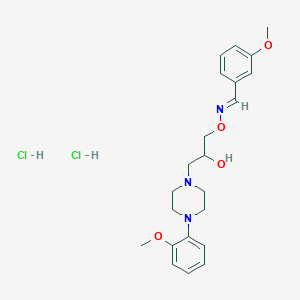
Hwa 923
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Hwa 923 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents to form the desired intermediate.
Hydroxypropylation: The intermediate is then reacted with hydroxypropylating agents to introduce the hydroxypropyl group.
Methoxybenzaldoxim formation: The final step involves the formation of the methoxybenzaldoxim moiety through a series of reactions involving methoxybenzaldehyde and appropriate reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Hwa 923 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound in studies involving enterohepatic circulation and metabolic pathways.
Biology: Research has focused on its absorption, distribution, metabolism, and excretion in animal models.
Medicine: Hwa 923 is investigated for its potential therapeutic effects, particularly in the context of its pharmacokinetic properties.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including drug development and chemical synthesis.
Mecanismo De Acción
The mechanism of action of Hwa 923 involves its interaction with specific molecular targets and pathways. It is postulated that the compound undergoes hydrolysis of its glucuronides by gut microflora, leading to enterohepatic circulation. This process allows the compound to be reabsorbed and exert its effects over an extended period . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Comparación Con Compuestos Similares
Hwa 923 can be compared with other similar compounds based on its chemical structure and pharmacokinetic properties. Some similar compounds include:
0-[3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl]-3-methoxybenzaldoxim dihydrochloride: This compound shares a similar structure and exhibits comparable pharmacokinetic properties.
Other piperazine derivatives: Compounds with similar piperazine moieties may exhibit similar pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for significant enterohepatic circulation and prolonged effects in the body.
Propiedades
Número CAS |
67254-80-2 |
|---|---|
Fórmula molecular |
C22H31Cl2N3O4 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H29N3O4.2ClH/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2;;/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3;2*1H/b23-15+;; |
Clave InChI |
XAZTWDOZTJWJFZ-RKIARVFCSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
SMILES canónico |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Sinónimos |
(3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl)-3-methoxybenzaldoxim HWA 923 HWA-923 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


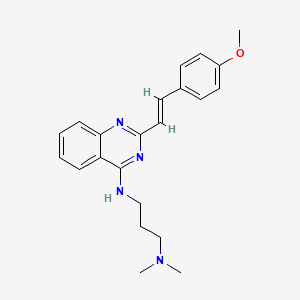
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
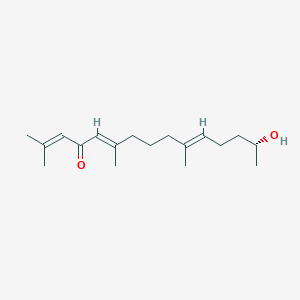

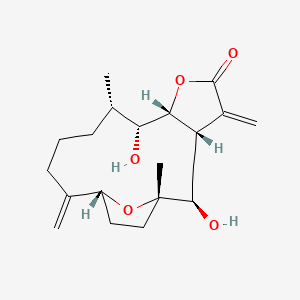

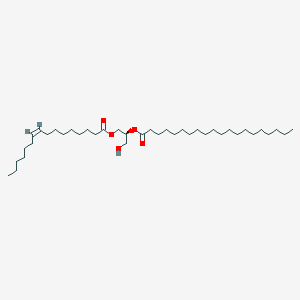
![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
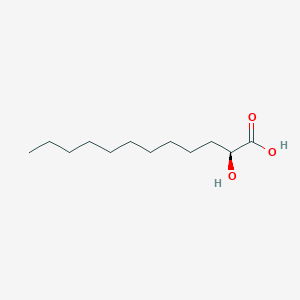
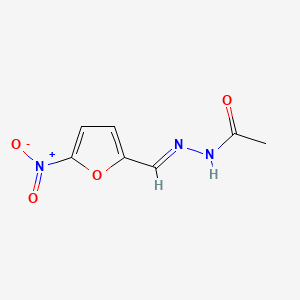


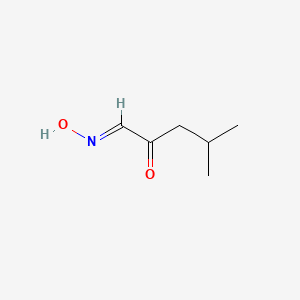
![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
